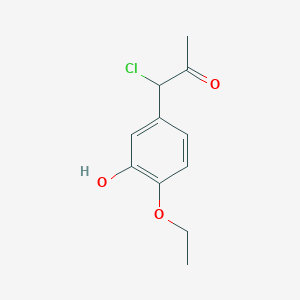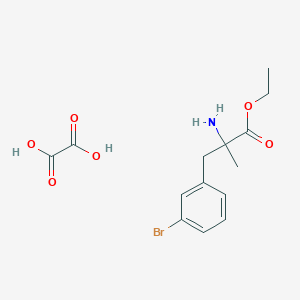
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a bromophenyl group, and an oxalate salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid.
Esterification: The resulting amino acid is esterified with ethanol to form the ethyl ester.
Oxalate Formation: Finally, the ethyl ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, or reduced to form secondary or tertiary amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group may play a role in binding to specific sites, while the amino and ester groups may influence its reactivity and solubility.
類似化合物との比較
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-phenylpropanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate: The bromine atom is positioned differently, which may affect its binding properties and reactivity.
Methyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
特性
分子式 |
C14H18BrNO6 |
|---|---|
分子量 |
376.20 g/mol |
IUPAC名 |
ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate;oxalic acid |
InChI |
InChI=1S/C12H16BrNO2.C2H2O4/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9;3-1(4)2(5)6/h4-7H,3,8,14H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
XYAAHEDWNGIFFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CC1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


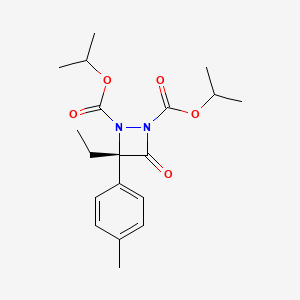
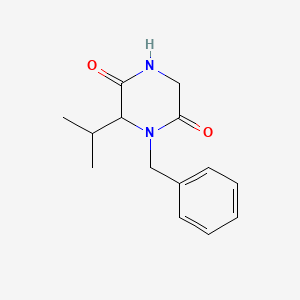
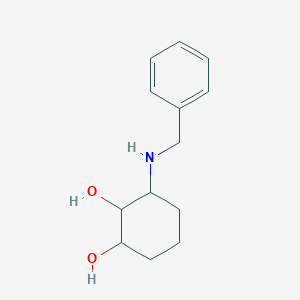
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
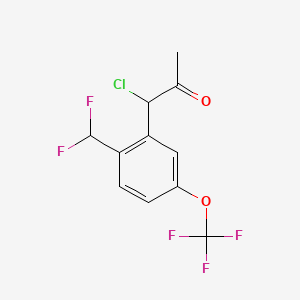
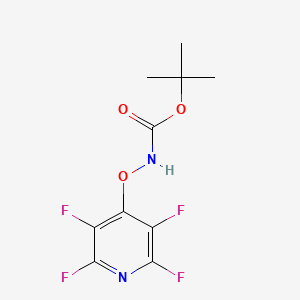
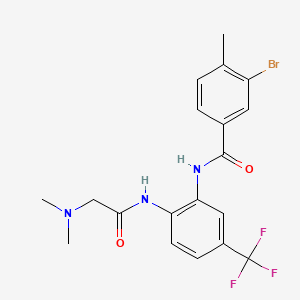
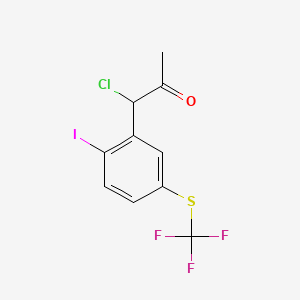
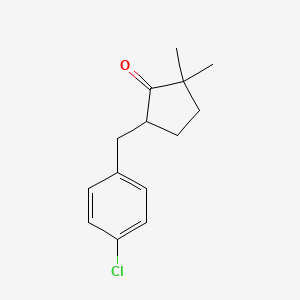
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
